molecular formula C21H27N3OS2 B14488607 10H-Pyrido(3,2-b)(1,4)benzothiazine-10-carbothioic acid, S-(3-diisopropylaminopropyl) ester CAS No. 63906-32-1

10H-Pyrido(3,2-b)(1,4)benzothiazine-10-carbothioic acid, S-(3-diisopropylaminopropyl) ester

Cat. No.: B14488607
CAS No.: 63906-32-1
M. Wt: 401.6 g/mol
InChI Key: DWWUYAKQUGMWPF-UHFFFAOYSA-N
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Description

10H-Pyrido(3,2-b)(1,4)benzothiazine-10-carbothioic acid, S-(3-diisopropylaminopropyl) ester is a complex organic compound with a unique structure that combines elements of pyridine, benzothiazine, and carbothioic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10H-Pyrido(3,2-b)(1,4)benzothiazine-10-carbothioic acid, S-(3-diisopropylaminopropyl) ester typically involves multi-step organic reactions. The process begins with the formation of the pyrido(3,2-b)(1,4)benzothiazine core, followed by the introduction of the carbothioic acid and S-(3-diisopropylaminopropyl) ester groups. Common reagents used in these reactions include sulfur, nitrogen-containing compounds, and various organic solvents. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and purity while minimizing waste and energy consumption. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, ensures the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

10H-Pyrido(3,2-b)(1,4)benzothiazine-10-carbothioic acid, S-(3-diisopropylaminopropyl) ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

10H-Pyrido(3,2-b)(1,4)benzothiazine-10-carbothioic acid, S-(3-diisopropylaminopropyl) ester has several scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions at the molecular level.

    Medicine: The compound has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 10H-Pyrido(3,2-b)(1,4)benzothiazine-10-carbothioic acid, S-(3-diisopropylaminopropyl) ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1H-Pyrido[3,2-b][1,4]benzothiazine
  • Isothipendyl M (ring)
  • Prothipendyl M (ring)

Uniqueness

10H-Pyrido(3,2-b)(1,4)benzothiazine-10-carbothioic acid, S-(3-diisopropylaminopropyl) ester is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for scientific research and industrial applications.

Properties

CAS No.

63906-32-1

Molecular Formula

C21H27N3OS2

Molecular Weight

401.6 g/mol

IUPAC Name

S-[3-[di(propan-2-yl)amino]propyl] pyrido[3,2-b][1,4]benzothiazine-10-carbothioate

InChI

InChI=1S/C21H27N3OS2/c1-15(2)23(16(3)4)13-8-14-26-21(25)24-17-9-5-6-10-18(17)27-19-11-7-12-22-20(19)24/h5-7,9-12,15-16H,8,13-14H2,1-4H3

InChI Key

DWWUYAKQUGMWPF-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CCCSC(=O)N1C2=CC=CC=C2SC3=C1N=CC=C3)C(C)C

Origin of Product

United States

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